molecular formula C15H21N3O B11823142 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11823142
M. Wt: 259.35 g/mol
InChI Key: JMONMVCKQADWQA-UHFFFAOYSA-N
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Description

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a cyclobutylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves multiple steps, typically starting with the construction of the pyrrolidine and pyridine rings. The cyclobutylamino group is then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-[2-[6-(cyclobutylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H21N3O/c1-11(19)18-9-3-6-14(18)12-7-8-15(16-10-12)17-13-4-2-5-13/h7-8,10,13-14H,2-6,9H2,1H3,(H,16,17)

InChI Key

JMONMVCKQADWQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CN=C(C=C2)NC3CCC3

Origin of Product

United States

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